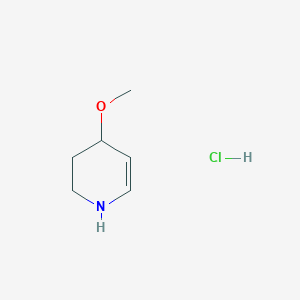
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C6H13NOCl. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridine derivatives. One common method includes the treatment of N-methylpyridinium with borohydride reagents, which results in the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Partial reduction can yield different tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce N-oxides, while reduction can yield partially reduced tetrahydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a dopaminergic neurotoxin.
Medicine: It is used in the development of drugs for neurodegenerative diseases, such as Parkinson’s disease.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride involves its metabolism to active metabolites that exert biological effects. For instance, it can be metabolized to 1-methyl-4-phenylpyridinium (MPP+), which induces oxidative stress and dopaminergic neuronal damage by inhibiting mitochondrial complex I .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its role in inducing Parkinsonism in animal models.
2,3,4,5-Tetrahydropyridine: A colorless liquid used in various chemical syntheses.
6-Acetyl-2,3,4,5-tetrahydropyridine: Naturally occurring compound with distinct chemical properties.
Uniqueness
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to other tetrahydropyridine derivatives .
Eigenschaften
Molekularformel |
C6H12ClNO |
|---|---|
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
4-methoxy-1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-2-4-7-5-3-6;/h2,4,6-7H,3,5H2,1H3;1H |
InChI-Schlüssel |
GTZLJMMPKRMQIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCNC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


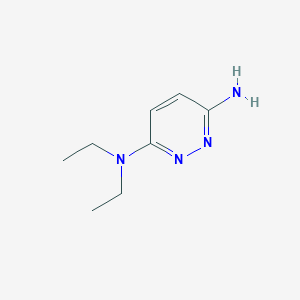
![tert-Butyl (S)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13337058.png)
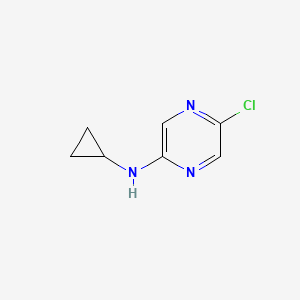
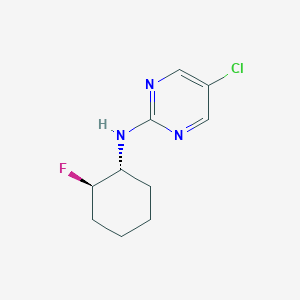
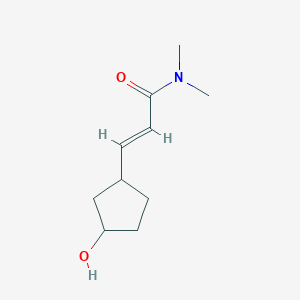
![3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
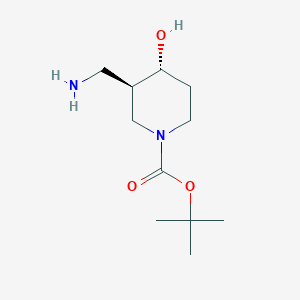
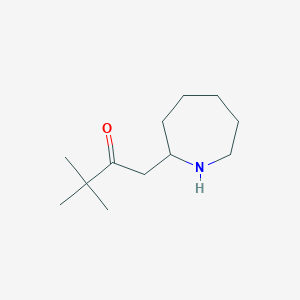
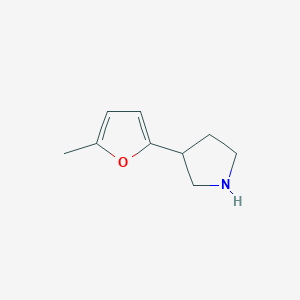

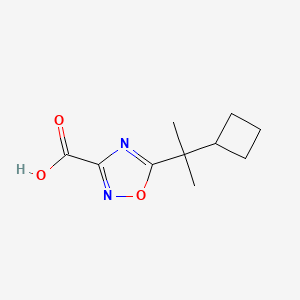
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)

